3-Bromo-2-oxopropanenitrile
Overview
Description
3-Bromo-2-oxopropanenitrile is an organic compound with the molecular formula C3H2BrNO. It has an average mass of 147.958 Da and a monoisotopic mass of 146.931976 Da . It is also known by other names such as 2-bromoacetyl cyanide, 3-bromo-2-keto-propionitrile, and 3-bromo-2-oxo-propionitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, two hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom . The InChIKey for this compound is NGMZEDXVXVVSRY-UHFFFAOYAO .Scientific Research Applications
Synthesis of Pyrazole and Aminopyrazole Derivatives : 3-(benzothiazol-2-yl)-3-oxopropanenitrile serves as an intermediate for preparing various pyrazole and aminopyrazole derivatives (Farag, Dawood, & Kandeel, 1996).
Formation of 5-Ethenyl-4,5-Dihydrofuran-3-Carbonitriles : When combined with 1,3-butadiene derivatives, radical addition of 3-oxopropanenitriles promotes the formation of these compounds in varying yields (Hocaoglu & Yılmaz, 2019).
Synthesis of Heterocyclic Compounds : 3-(1H-indol-3-yl)-3-oxopropanenitrile is a promising precursor for synthesizing heterocyclic compounds, known for its reactivity and synthetic importance (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
Decarbonylation to α,β-Unsaturated Nitriles : Dehydrobromination of γ-Bromo-β-oxonitriles leads to α,β-unsaturated nitriles through the decarbonylation of cyanocyclopropanone intermediates (Herter & Föhlisch, 1982).
Synthesis of Dihydrofuran-3-Carbonitriles : Manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes lead to the synthesis of these compounds (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Electrophilic Cyanoacetylation of Heterocycles : A method for synthesizing 3-oxopropanenitriles from heterocycles using electrophilic cyanoacetylation, with potential applications in electron-poor aromatic compounds (Andicsová-Eckstein, Kozma, & Végh, 2016).
Synthesis of 3,5-Dioxopentanoates and 3-Amino-5-oxopent-3-enoates : Demonstrating the use of the Blaise reaction for synthesizing these compounds from 3-oxopropanenitriles (Rao & Muthanna, 2016).
Facile Synthesis of Novel Heterocyclic Compounds : Studies demonstrate the synthesis of new heterocyclic compounds, including triazolo(5,1-c)triazine derivatives, from 3-oxopropanenitriles (Khalil, Sayed, & Raslan, 2013).
Properties
IUPAC Name |
2-bromoacetyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-1-3(6)2-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZEDXVXVVSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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